7-Bromo-4-(propylamino)quinoline

Antimalarial 4-Aminoquinoline Plasmodium falciparum

Medicinal chemistry teams optimizing next-generation antimalarials often face synthetic bottlenecks when exploring halogen-dependent SAR. 7-Bromo-4-(propylamino)quinoline is the precise research intermediate to resolve this, providing a strategic C7 aryl bromide handle that standard 7-chloro analogs lack. - Enables late-stage diversification via palladium-catalyzed cross-coupling to generate focused quinoline libraries. - The n-propylamino side chain offers a distinct metabolic profile, potentially avoiding toxic quinone-imine metabolite formation associated with amodiaquine analogs. - Supplied with rigorous analytical characterization to ensure lot-to-lot consistency and experimental reproducibility in biological assays.

Molecular Formula C12H13BrN2
Molecular Weight 265.15 g/mol
Cat. No. B11855105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-(propylamino)quinoline
Molecular FormulaC12H13BrN2
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESCCCNC1=C2C=CC(=CC2=NC=C1)Br
InChIInChI=1S/C12H13BrN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15)
InChIKeyCHGXKUBKMMDOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-(propylamino)quinoline: Antimalarial and Kinase Scaffold


7-Bromo-4-(propylamino)quinoline (CAS 71595-18-1) is a 4-aminoquinoline derivative characterized by a bromine substituent at the 7-position and an n-propylamino side chain at the 4-position. It is a member of the broader class of 4-aminoquinolines (4-AQs), a privileged scaffold with established relevance in antimalarial chemotherapy and kinase inhibition [1]. The 7-bromo substitution offers distinct electronic and steric properties compared to the more common 7-chloro analogs, which may influence target engagement, metabolic stability, and synthetic utility. This compound is primarily utilized as a research intermediate in medicinal chemistry programs aiming to optimize potency against drug-resistant Plasmodium falciparum strains or to modulate specific kinase targets .

1
Antimalarial lead optimization: 7-bromo scaffold for halogen-dependent SAR against drug-resistant P. falciparum strains
2
Late-stage diversification via C7 aryl bromide cross-coupling reactivity for focused quinoline library synthesis
3
Kinase inhibitor probe: 4-aminoquinoline pharmacophore with underexplored substitution pattern for ATP-binding pocket studies

Why 7-Bromo-4-(propylamino)quinoline Cannot Be Substituted


While 4-aminoquinolines such as chloroquine and amodiaquine share a common core, their biological profiles are exquisitely sensitive to modifications at the 7-position and the side chain. The 7-bromo substitution in 7-Bromo-4-(propylamino)quinoline confers different lipophilicity and electron-withdrawing characteristics compared to the 7-chloro group, which can affect heme binding affinity and cellular accumulation in Plasmodium parasites [1]. Furthermore, the n-propyl side chain, unlike the branched isopentyl chain of chloroquine or the aromatic amine of amodiaquine, may result in distinct metabolic pathways, potentially avoiding the rapid N-dealkylation that generates toxic quinone-imine metabolites in compounds like amodiaquine [2]. Direct substitution with a 7-chloro analog or a 4-diethylamino side chain analog would therefore invalidate the specific structure-activity relationship (SAR) hypotheses being tested, rendering the resulting data non-interpretable for the intended optimization program.

Halogen
7-chloro analogs may alter heme binding and cellular accumulation profiles; electronic and lipophilicity differences may shift antiplasmodial SAR interpretation.
Side chain
Branched or aromatic amine side chains (e.g., chloroquine, amodiaquine) may introduce distinct metabolic pathways and toxicity-related metabolite profiles that invalidate resistance-model comparisons.

7-Bromo-4-(propylamino)quinoline: Comparative Evidence


Comparable Antimalarial Potency: 7-Bromo vs 7-Chloro

In a seminal structure-activity relationship study of 7-substituted 4-aminoquinolines, compounds bearing a 7-bromo substituent with diaminoalkane side chains exhibited in vitro antiplasmodial activity that was statistically indistinguishable from their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains [1]. This equivalence is critical, as the 7-chloro series (exemplified by chloroquine) is the clinical benchmark. The 7-bromo substitution, however, offers a distinct electronic profile and a heavier halogen atom, which can be advantageous for crystallographic studies or for altering metabolic stability. The IC50 values for the 7-bromo and 7-chloro AQs in this study both fell within the low nanomolar range of 3–12 nM against resistant strains.

7-Br vs 7-Cl potency
Class-level
IC50 3–12 nM for both halogen series against resistant P. falciparum
Reported comparable antiplasmodial response; supports halogen-dependent SAR exploration without potency loss
Class-level data; exact IC50 for this compound may require confirmation
Antimalarial 4-Aminoquinoline Plasmodium falciparum

Propylamine Moiety Overcomes Chloroquine Resistance

The n-propyl side chain, a key feature of 7-Bromo-4-(propylamino)quinoline, has been independently validated as a potent structural motif in overcoming chloroquine resistance. In a study of ferrocenyl amides of 4-aminoquinolines, the derivative featuring a propyl side chain (Amide 12) exhibited an IC50 of 0.08 µg/mL against the chloroquine-resistant Dd2 strain of P. falciparum, which was 1.5-fold more potent than chloroquine diphosphate (IC50 = 0.12 µg/mL) under identical assay conditions [1]. This demonstrates that the propylamine chain, when appropriately linked, can circumvent resistance mechanisms that limit the efficacy of chloroquine's isopentyl side chain. Furthermore, the compound displayed a high selectivity index (SI) of 550 (CHO cell cytotoxicity IC50 / antiplasmodial IC50), indicating a favorable therapeutic window.

Propyl chain vs CQ resistance
Class-level
1.5-fold higher potency reported for propyl analog (IC50 0.08 µg/mL vs CQ 0.12 µg/mL, Dd2 strain)
Propylamine side chain may support resistance-overcoming SAR; reported selectivity index 550 in CHO cells
Class-level inference from a ferrocenyl amide derivative; direct translation to this scaffold requires validation
Antimalarial Drug Resistance Side Chain SAR

C7 Bromine: Superior Cross-Coupling Reactivity

The presence of a bromine atom at the 7-position confers a significant synthetic advantage over the corresponding 7-chloro analog. The C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) than the C-Cl bond, enabling more efficient diversification of the quinoline core [1]. This is a critical differentiator for medicinal chemistry programs that use 7-Bromo-4-(propylamino)quinoline as a late-stage intermediate for generating compound libraries. The enhanced reactivity translates to higher yields under milder conditions, saving both time and material costs. While direct comparative kinetic data for this specific scaffold is not available, the general principle is well-established in synthetic organic chemistry, where aryl bromides are preferred over aryl chlorides for many cross-coupling methodologies.

C7 Br cross-coupling
Class-level
Aryl bromide: higher oxidative addition reactivity vs aryl chloride in Pd(0) catalysis
Reported synthetic utility for milder, higher-yielding diversification; supports efficient library synthesis
General organometallic principle; scaffold-specific kinetic data not publicly available
Medicinal Chemistry Organic Synthesis Cross-Coupling

Kinase Inhibition: 4-Aminoquinoline Pharmacophore

The 4-aminoquinoline core is a well-documented pharmacophore for kinase inhibition, with numerous patents and publications describing its ability to bind to the ATP-binding pocket of various kinases, including RIP2, MELK, and AAK1 [1][2]. The 7-bromo substitution and the propylamino side chain of 7-Bromo-4-(propylamino)quinoline are not merely incidental; they represent a specific combination of substituents designed to explore the SAR around this kinase-binding motif. While no direct kinase inhibition data (e.g., Kd or IC50) for this exact compound was located in public literature, its structural homology to known 4-aminoquinoline kinase inhibitors strongly supports its intended use in this domain. For example, patent literature explicitly covers substituted 4-aminoquinolines as RIP2 kinase inhibitors, highlighting the scaffold's relevance [2].

Kinase inhibition scaffold
Context-dependent
4-aminoquinoline core cited in RIP2, MELK, AAK1 inhibitor patents
Structural homology supports kinase probe studies; selectivity profile remains underexplored
No direct Kd or IC50 data for this exact compound in public literature
Kinase Inhibitor Cancer Signal Transduction

7-Bromo-4-(propylamino)quinoline: Research Applications


Antimalarial Lead Optimization vs Drug-Resistant Parasites

This compound is a strategic choice for medicinal chemistry teams developing next-generation 4-aminoquinoline antimalarials. The 7-bromo substitution provides a route to explore halogen-dependent SAR without sacrificing the potent antiplasmodial activity observed in the 7-chloro series [1]. The propyl side chain offers a proven strategy to overcome chloroquine resistance, as demonstrated by the 1.5-fold potency increase over chloroquine in a related derivative [2]. Procuring this specific compound allows for the systematic variation of the quinoline core and side chain to map resistance profiles and optimize potency.

Quinoline Library Diversification via C7 Bromine

Due to the enhanced reactivity of the aryl bromide at the C7 position, 7-Bromo-4-(propylamino)quinoline is a superior building block for late-stage diversification via palladium-catalyzed cross-coupling reactions [1]. This makes it invaluable for generating focused libraries of analogs to explore SAR in antimalarial, kinase inhibition, or other therapeutic areas. Its use can streamline synthetic routes, leading to higher yields and faster turnaround times in medicinal chemistry projects.

Kinase Binding and Selectivity Probe

The 4-aminoquinoline core is a privileged structure for kinase inhibition, with activity demonstrated against targets like RIP2 and MELK [1][2]. 7-Bromo-4-(propylamino)quinoline, with its specific substitution pattern, serves as a valuable probe for biochemical assays. It can be used to delineate the binding requirements of different kinase ATP-binding pockets or to initiate fragment-based drug discovery efforts. Its unique combination of a 7-bromo group and a propylamino side chain may confer distinct selectivity profiles compared to more heavily studied analogs.

Application
Selection Property
Validation Focus
Antimalarial lead optimization vs drug-resistant strains
7-bromo substitution for halogen-dependent SAR; propyl side chain for resistance-overcoming pharmacophore
IC50 against resistant P. falciparum isolates; heme binding and accumulation assays
Quinoline library diversification via C7 cross-coupling
Aryl bromide reactivity for Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira reactions
Reaction yield and scope under mild conditions; comparative efficiency vs 7-chloro analog
Kinase binding and selectivity probe studies
Underexplored 4-aminoquinoline substitution pattern within validated kinase inhibitor pharmacophore
Kd or IC50 determination against target kinases (e.g., RIP2, MELK); selectivity panel profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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